molecular formula C16H16BrN5O3 B2840462 2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide CAS No. 2034515-40-5

2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide

Cat. No.: B2840462
CAS No.: 2034515-40-5
M. Wt: 406.24
InChI Key: UBWBEBQYYZOLJP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with bromo (Br) and methoxy (OCH₃) groups at positions 2 and 5, respectively. The benzamide is connected via a methylene (-CH₂-) linker to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

2-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O3/c1-3-22-9-10(7-19-22)15-20-14(25-21-15)8-18-16(23)12-6-11(24-2)4-5-13(12)17/h4-7,9H,3,8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWBEBQYYZOLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Ethyl-1H-Pyrazole-4-Carboxamidoxime

1-Ethyl-1H-pyrazole-4-carboxylic acid (10.0 g, 64.1 mmol) is treated with thionyl chloride (20 mL) under reflux to generate the acyl chloride. Subsequent reaction with hydroxylamine hydrochloride (6.7 g, 96.2 mmol) in methanol/water (1:1) at 0–5°C yields the amidoxime as a white precipitate (8.9 g, 82%).

Key Reaction:
$$
\text{1-Ethyl-1H-pyrazole-4-COCl} + \text{NH}2\text{OH} \rightarrow \text{1-Ethyl-1H-pyrazole-4-C(=NOH)NH}2 + \text{HCl}
$$

Cyclocondensation to Form 3-(1-Ethyl-1H-Pyrazol-4-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The amidoxime (7.5 g, 44.4 mmol) reacts with chloroacetyl chloride (5.3 mL, 66.6 mmol) in dimethylformamide (DMF) at 80°C for 12 h. The reaction mixture is poured into ice-water, and the product is extracted with ethyl acetate (3 × 50 mL). Column chromatography (hexane/ethyl acetate, 7:3) affords the chloromethyl-oxadiazole as a crystalline solid (6.1 g, 68%).

Mechanistic Insight:
The amidoxime’s nucleophilic NH attacks the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization and dehydration to form the oxadiazole ring.

Functionalization of the Methylene Bridge

Amination of Chloromethyl Group

The chloromethyl-oxadiazole (5.0 g, 19.2 mmol) is stirred with aqueous ammonia (28%, 50 mL) in methanol (100 mL) at 60°C for 24 h. Evaporation and recrystallization from ethanol yield 3-(1-ethyl-1H-pyrazol-4-yl)-5-(aminomethyl)-1,2,4-oxadiazole (3.8 g, 85%).

Analytical Data:

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 4.12 (q, J = 7.2 Hz, 2H, CH2CH3), 4.25 (s, 2H, CH2NH2), 7.85 (s, 1H, pyrazole-H), 8.15 (s, 1H, pyrazole-H).

Synthesis of 2-Bromo-5-Methoxybenzoyl Chloride

2-Bromo-5-methoxybenzoic acid (12.0 g, 48.8 mmol) is refluxed with thionyl chloride (25 mL) for 3 h. Excess SOCl2 is removed under vacuum to yield the acyl chloride as a pale-yellow liquid (11.2 g, 89%), used directly in the next step.

Amide Coupling and Final Product Isolation

The oxadiazole-methylamine (4.0 g, 17.2 mmol) and 2-bromo-5-methoxybenzoyl chloride (5.1 g, 18.9 mmol) are combined in dichloromethane (100 mL) with triethylamine (5.0 mL). After stirring at 25°C for 6 h, the mixture is washed with 5% HCl (2 × 50 mL) and brine. Column chromatography (hexane/ethyl acetate, 1:1) provides the title compound as a white solid (6.3 g, 78%).

Characterization Data:

  • HRMS (ESI): m/z [M+H]+ calcd. for C18H17BrN5O3: 454.0452; found: 454.0449.
  • $$^1$$H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3), 3.89 (s, 3H, OCH3), 4.25 (q, J = 7.2 Hz, 2H, CH2CH3), 4.72 (s, 2H, CH2N), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.92 (s, 1H, pyrazole-H), 8.05 (d, J = 2.4 Hz, 1H, Ar-H), 8.35 (s, 1H, pyrazole-H), 8.65 (br s, 1H, NH).

Optimization and Yield Considerations

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 NH2OH·HCl, MeOH/H2O 82 95
2 ClCH2COCl, DMF 68 97
3 NH3, MeOH 85 96
5 Et3N, CH2Cl2 78 98

Critical parameters include:

  • Temperature control during cyclocondensation to prevent ring-opening.
  • Stoichiometric excess of chloroacetyl chloride (1.5 eq) to drive the reaction.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the benzamide core can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions. Conversely, reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Cyclization Reactions: The compound can undergo intramolecular cyclization reactions, especially under acidic or basic conditions, leading to the formation of new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Hydroxylated or carboxylated derivatives of the original compound.

    Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to open-chain derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or photonic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a molecular probe to study biological pathways and interactions, especially those involving oxidative stress or enzyme inhibition.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Agriculture: Potential use as a pesticide or herbicide, given its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups can facilitate binding to active sites, while the pyrazole and oxadiazole rings can interact with other regions of the target molecule, stabilizing the interaction and modulating the target’s activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Oxadiazole vs. Other Linkers : The 1,2,4-oxadiazole in the target compound enhances rigidity and metabolic stability compared to ester or amide linkers in analogs like Compound B .
  • Substituent Effects : The bromo-methoxybenzamide group may improve target binding through hydrophobic interactions, while the ethyl-pyrazole substituent balances lipophilicity and solubility better than Compound C’s bromomethyl group .
  • Synthetic Challenges : Deprotection steps (e.g., HCl/1,4-dioxane in Compound A) may be relevant for synthesizing the target compound’s benzamide-oxadiazole scaffold .

Q & A

Q. Optimization Methodology :

  • Design of Experiments (DoE) : Apply fractional factorial designs to evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and their interactions. For example, acetonitrile or DMF as solvents may improve oxadiazole cyclization yields .
  • Catalyst Screening : Test alternatives to EDCI, such as DCC or HATU, to enhance coupling efficiency .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of key groups (e.g., methoxy singlet at ~3.8 ppm, pyrazole protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~445.3 g/mol) and isotopic patterns for bromine .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) and detect byproducts .

Q. Advanced Consideration :

  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .

How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

Advanced Research Question
Experimental Design :

  • Target Selection : Prioritize kinases with structural homology to proteins inhibited by similar pyrazole-oxadiazole hybrids (e.g., EGFR, VEGFR) .
  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
    • Cellular Uptake : Employ LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
  • Control Compounds : Compare with known inhibitors (e.g., Erlotinib for EGFR) to contextualize potency .

Q. Data Interpretation :

  • Use molecular docking (AutoDock Vina) to correlate activity with binding poses in kinase active sites .

What computational strategies are effective for predicting this compound’s pharmacokinetic properties and toxicity?

Advanced Research Question
Methodological Framework :

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .
    • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .

Q. Validation :

  • Compare in silico results with in vitro hepatocyte assays and Ames tests .

How should researchers address contradictions in reported activity data for structurally analogous compounds?

Advanced Research Question
Case Study : Discrepancies in IC₅₀ values for pyrazole-oxadiazole derivatives against EGFR:

  • Root Cause Analysis :
    • Assay Variability : Differences in ATP concentrations or enzyme sources .
    • Solubility Issues : Poor DMSO solubility leading to false negatives .
      Resolution Strategy :
  • Standardize protocols (e.g., fixed ATP at 1 mM) and validate solubility via dynamic light scattering .
  • Perform dose-response curves in triplicate across multiple cell lines .

What are the key considerations for designing SAR studies on this compound’s derivatives?

Advanced Research Question
SAR Framework :

  • Core Modifications :
    • Replace the 1-ethylpyrazole with bulkier groups (e.g., isopropyl) to assess steric effects on kinase binding .
    • Substitute methoxy with electron-withdrawing groups (e.g., nitro) to modulate electron density .
  • Data Collection :
    • Compile IC₅₀, LogP, and solubility data into a table for multivariate analysis:
DerivativeR GroupIC₅₀ (nM)LogPSolubility (µM)
Parent1-Ethyl453.112
Deriv 11-Isopropyl283.58
Deriv 25-Nitro1202.825

Statistical Analysis : Apply QSAR models (e.g., CoMFA) to identify critical physicochemical parameters .

How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?

Basic Research Question
Scale-Up Strategies :

  • Continuous Flow Chemistry : Optimize oxadiazole cyclization in microreactors to reduce side reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What are the emerging applications of this compound in materials science or catalysis?

Advanced Research Question
Exploratory Directions :

  • Metal-Organic Frameworks (MOFs) : Use as a ligand for copper(II) to create porous materials for gas storage .
  • Photocatalysis : Evaluate its electron-deficient oxadiazole core in light-driven cross-coupling reactions .

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